N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-16-5-3-4-6-19(16)14-29-23-12-26(17(2)9-20(23)27)13-24(28)25-11-18-7-8-21-22(10-18)31-15-30-21/h3-10,12H,11,13-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPHDJAEIHNPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CN(C(=CC2=O)C)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic potentials, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula: C₁₈H₁₉N₃O₃
- Molecular Weight: 325.35 g/mol
The presence of both benzo[d][1,3]dioxole and pyridine moieties suggests potential interactions with various biological targets, particularly in the context of medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antitumor Activity: Preliminary studies have shown that derivatives of benzo[d][1,3]dioxole possess significant antitumor properties. For instance, compounds similar to the target compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo models .
- Antimicrobial Properties: The compound's structural features suggest potential antimicrobial activity. Studies on related compounds have demonstrated efficacy against various bacterial strains, indicating that modifications to the benzo[d][1,3]dioxole structure can enhance antimicrobial potency .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in tumor growth or bacterial metabolism, leading to reduced cell viability.
- Receptor Modulation: It is hypothesized that the compound interacts with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways related to pain and inflammation .
- Oxidative Stress Induction: Similar compounds have been shown to induce oxidative stress in cancer cells, promoting apoptosis through reactive oxygen species (ROS) generation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds structurally related to this compound:
Scientific Research Applications
Antitumor Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives of this compound have shown promising results against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The proposed mechanism of action involves the inhibition of specific enzymes related to cell proliferation.
Case Study 1: Anticancer Activity
A study demonstrated that an analogue of the compound displayed an IC50 value of 16.19 μM against HCT-116 cells, indicating potent anticancer activity. The structural modifications in the benzo[d][1,3]dioxole moiety were found to enhance cytotoxicity compared to unsubstituted variants.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the dioxole moiety exhibit antibacterial effects against various bacterial strains.
Case Study 2: Antimicrobial Activity
In a comparative study, compounds with the dioxole structure showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests potential applications as antibacterial agents in pharmaceutical formulations.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide. Modifications to the core structure significantly affect potency and efficacy:
Key Factors Influencing SAR:
- Substitution Patterns: Variations in substituents on the dioxole or pyridine rings can lead to increased or decreased biological activity.
- Lipophilicity: Introduction of hydrophobic groups enhances membrane permeability and bioavailability.
Summary of Applications
The compound this compound shows promise in several areas:
- Anticancer Research: Demonstrates significant cytotoxicity against various cancer cell lines.
- Antimicrobial Studies: Exhibits potential as an antibacterial agent.
- Drug Development: Serves as a lead compound for further modifications to enhance therapeutic efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes structurally related acetamide derivatives and their distinguishing features:
*Calculated based on molecular formula.
Key Observations:
Core Heterocycle Influence: The target compound’s pyridone core (4-oxopyridin-1(4H)-yl) contrasts with the quinolinone in and the pyrrole in D-19 (). Substitution at the pyridone’s 5-position (e.g., 2-methylbenzyloxy in the target vs. 3-methylbenzylthio in K-16) significantly alters electronic properties. The ether linkage in the target compound may improve metabolic stability compared to the thioether in K-16 .
Substituent Effects :
- The 2-methylbenzyloxy group in the target compound introduces steric hindrance and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, K-16’s smaller 3-methylbenzylthio group offers moderate hydrophobicity .
- The benzo[d][1,3]dioxole moiety is conserved across multiple analogs (e.g., K-16, D-19), suggesting its role in π-π stacking interactions or CYP450 enzyme modulation .
Bioactivity Trends :
- K-16 () demonstrated root growth modulation in Arabidopsis thaliana at 0.1 µM, indicating potent auxin-like activity. The target compound’s larger substituents may shift bioactivity toward mammalian targets (e.g., kinases) due to increased lipophilicity .
- Benzothiazole-thioacetamides () showed anti-inflammatory and antibacterial activity, highlighting the acetamide bridge’s versatility in diverse pharmacological contexts .
Q & A
Q. What are the key synthetic considerations for preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the benzo[d][1,3]dioxole moiety and subsequent coupling to the pyridinone-acetamide core. Critical steps include:
- Coupling reactions : Use of activating agents (e.g., EDCI or DCC) to form amide bonds between intermediates .
- Solvent and base selection : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents, with triethylamine or potassium carbonate as bases to drive reactions .
- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each stage to ensure intermediate purity .
- Purification : Column chromatography or recrystallization for final product isolation .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Comprehensive characterization requires:
- Structural elucidation : - and -NMR spectroscopy to confirm substitution patterns and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
- Purity assessment : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to verify >95% purity .
- Elemental analysis : Combustion analysis for C, H, N, and O to confirm stoichiometry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer : Contradictory bioactivity results often arise from:
- Assay variability : Standardize protocols (e.g., MTT assay for cytotoxicity, enzyme inhibition assays with positive controls) .
- Structural analogs : Compare activity of derivatives (e.g., substitution at the 2-methylbenzyloxy group) to identify critical pharmacophores .
- Solubility factors : Use co-solvents (e.g., DMSO) at controlled concentrations to avoid false negatives .
Q. What strategies optimize the compound’s synthetic yield and scalability?
- Methodological Answer : Yield optimization involves:
- Temperature control : Heating under reflux (e.g., 80–100°C) for coupling steps to accelerate reaction kinetics .
- Catalyst screening : Palladium-based catalysts for Suzuki-Miyaura cross-coupling of aromatic fragments, if applicable .
- Solvent swaps : Replace DMF with less polar solvents (e.g., THF) in later stages to simplify purification .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer : SAR exploration should focus on:
- Substituent modification : Vary the 2-methylbenzyloxy group (e.g., halogenation, methoxy replacements) to assess impact on target binding .
- Scaffold hopping : Replace the pyridinone ring with quinazolinone or thienopyrimidine cores to evaluate bioactivity shifts .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases, GPCRs) .
Q. What methodologies are recommended for studying its pharmacokinetic (PK) properties?
- Methodological Answer : PK profiling requires:
- In vitro assays : Microsomal stability tests (human liver microsomes) to estimate metabolic half-life .
- Plasma protein binding : Equilibrium dialysis to quantify unbound fraction .
- Permeability : Caco-2 cell monolayers to assess intestinal absorption potential .
Data Contradiction Analysis
Q. How to address inconsistencies in reported cytotoxicity data?
- Methodological Answer : Discrepancies may stem from:
- Cell line specificity : Test across multiple lines (e.g., HeLa, MCF-7, A549) to identify selective toxicity .
- Apoptosis vs. necrosis : Use Annexin V/PI staining to differentiate cell death mechanisms .
- Batch variability : Validate compound purity via HPLC-MS before biological testing .
Tables
Table 1 : Key Synthetic Parameters
| Parameter | Optimal Conditions | References |
|---|---|---|
| Coupling agent | EDCI/HOBt | |
| Solvent for amidation | DMF | |
| Reaction temperature | 80–100°C | |
| Purification method | Silica gel chromatography |
Table 2 : Structural Analogs and Bioactivity
| Analog Modification | Bioactivity Shift | Reference |
|---|---|---|
| Halogenation at benzyloxy | Increased cytotoxicity | |
| Pyridinone → Quinazolinone | Reduced enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
